2-(Tributylstannyl)pyridine
Overview
Description
“2-(Tributylstannyl)pyridine” is also known as (2-Pyridinyl)tributylstannane, 2-(Tributyltin)pyridine, 2-Pyridyltri-n-butyltin, Bu3SnPy, Tributyl-2-pyridyltin . It has a molecular weight of 368.14 and its CAS Number is 17997-47-6 .
Synthesis Analysis
The synthesis of “2-(Tributylstannyl)pyridine” involves a double cross-coupling reaction between 2,4-dichloro-6-methylpyrimidine and 2-(tributylstannyl)pyridine . This reaction creates a double bond between the two molecules .
Chemical Reactions Analysis
“2-(Tributylstannyl)pyridine” is used as a building block in an efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene . This is a bidentate ligand showing pH and cationic-metal dependent emission spectra .
Physical And Chemical Properties Analysis
“2-(Tributylstannyl)pyridine” is a liquid at 20°C . It has a density of 1.137 g/mL at 25°C and a specific gravity of 1.15 . It is soluble in ether and benzene . It should be stored under inert gas and at a temperature of -20°C .
Scientific Research Applications
Building Block in Synthesis
“2-(Tributylstannyl)pyridine” can be used as a building block in many reactions . It is often used in the synthesis of various complex molecules due to its ability to form bonds with a variety of other elements and compounds .
Palladium-Catalysed Synthesis of 2-Pyridylazaazulene
This compound plays a crucial role in the palladium-catalysed synthesis of 2-pyridylazaazulene . This process is significant in the production of azaazulene derivatives, which have potential applications in the development of new pharmaceuticals .
Bidentate Ligand
“2-(Tributylstannyl)pyridine” can act as a bidentate ligand, meaning it can bind to a central atom in a coordination compound . This property is useful in the field of inorganic chemistry, particularly in the synthesis of metal complexes .
pH and Cationic-Metal Dependant Emission Spectra
This compound is used to show pH and cationic-metal dependent emission spectra . This makes it valuable in the field of analytical chemistry, where it can be used to determine the concentration of certain ions in a solution .
Stille Coupling Reaction
Similar to other organotin compounds, “2-(Tributylstannyl)pyridine” can be used in Stille coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds .
Synthesis of 2-Aminopyridine Oxazolidinones
“2-(Tributylstannyl)pyridine” can be used as a precursor in the synthesis of 2-aminopyridine oxazolidinones . These compounds are potent and selective tankyrase (TNKS) inhibitors, which have potential applications in cancer treatment .
Synthesis of Canagliflozin
This compound can also be used in the synthesis of canagliflozin , a novel inhibitor for sodium-dependent glucose cotransporter . Canagliflozin is an important drug used in the treatment of type 2 diabetes .
Organotin Reagents
“2-(Tributylstannyl)pyridine” is one of the organotin reagents . Organotin reagents are widely used in organic synthesis, particularly in Stille coupling reactions .
Safety and Hazards
“2-(Tributylstannyl)pyridine” is classified as a flammable liquid and vapor . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
2-(Tributylstannyl)pyridine is an organotin compound
Mode of Action
It is used as a building block in the efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene . This suggests that it may interact with its targets through a mechanism involving palladium-catalyzed reactions.
Biochemical Pathways
It is known to be used in stille coupling reactions , which are widely used in organic synthesis and could potentially affect a variety of biochemical pathways.
Action Environment
The action, efficacy, and stability of 2-(Tributylstannyl)pyridine can be influenced by various environmental factors. For instance, it is known to be sensitive to extremes of temperature and direct sunlight . It is also sensitive to heat, flames, sparks, and static electricity .
properties
IUPAC Name |
tributyl(pyridin-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUURHMITDQTRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345886 | |
Record name | 2-(Tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17997-47-6 | |
Record name | 2-(Tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Tributylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-(Tributylstannyl)pyridine used in the synthesis of complex molecules?
A1: 2-(Tributylstannyl)pyridine serves as a valuable reagent in Stille cross-coupling reactions. [, , ] This palladium-catalyzed reaction allows for the formation of new carbon-carbon bonds between the pyridine ring and various aryl halides. For instance, in the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, 2-(Tributylstannyl)pyridine reacts with 2,4-dichloro-6-methylpyrimidine, establishing the crucial pyridine-pyrimidine linkage. [] This method proves efficient in building diverse pyrimidine-based chelates for potential applications such as antibacterial agents. []
Q2: Can you provide specific examples of how 2-(Tributylstannyl)pyridine contributes to the creation of ligands for metal complexes?
A2: Absolutely. In the synthesis of 2,2'-bipyridine ligands, 2-(Tributylstannyl)pyridine plays a crucial role in forming 6-(pyrid-2-yl)nicotinates. [] These compounds are constructed via a Stille-type coupling where 2-(Tributylstannyl)pyridine reacts with 6-bromonicotinates. [] The resulting 6-(pyrid-2-yl)nicotinates, along with other synthesized 2,2'-bipyridine derivatives, can act as ligands in the formation of various metal complexes, including cyclopalladated complexes and homoleptic Cu(I) complexes. [] These metal complexes have potential applications in catalysis and materials science.
Q3: Are there any limitations or challenges associated with using 2-(Tributylstannyl)pyridine in chemical synthesis?
A3: While 2-(Tributylstannyl)pyridine is a powerful reagent, it's crucial to acknowledge potential challenges. Organotin compounds, including 2-(Tributylstannyl)pyridine, can pose toxicity concerns. [] Therefore, careful handling and appropriate waste disposal methods are essential to minimize environmental impact and ensure safety during synthesis. Researchers and chemists should prioritize sustainable practices when working with such reagents.
Q4: What spectroscopic techniques are typically used to characterize 2-(Tributylstannyl)pyridine and its derivatives?
A4: Characterization of 2-(Tributylstannyl)pyridine and its derivatives often employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. [] NMR provides structural insights by revealing the arrangement of hydrogen and carbon atoms within the molecule. High-resolution mass spectrometry determines the compound's exact mass, confirming its identity and purity. These methods, along with elemental analysis, offer a comprehensive understanding of the synthesized compounds and their properties. []
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